1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of triazolo[4,3-a]pyrazine derivatives, which have been studied for their potential biological activities, including antibacterial and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine” are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. Overexpression or mutation of these kinases can lead to uncontrolled cell proliferation and angiogenesis, contributing to the development and progression of cancer .
Mode of Action
This compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the downstream signaling pathways associated with cell growth and angiogenesis, leading to a decrease in cancer cell proliferation and tumor growth .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell growth and survival . This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antitumor effects .
Biochemical Analysis
Biochemical Properties
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, particularly against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The compound’s interaction with bacterial enzymes likely disrupts essential cellular processes, leading to its antibacterial effects. Additionally, it may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated cytotoxicity against several cancer cell lines, including HepG2, HCT-116, and MCF-7 . The compound influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects can lead to cell cycle arrest, apoptosis, or other forms of cell death, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to intercalate DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes . This DNA intercalation can lead to the activation of DNA damage response pathways, ultimately resulting in cell death. Additionally, the compound may inhibit or activate specific enzymes, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo are necessary to fully elucidate these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity, without significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to healthy tissues. Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence its localization, accumulation, and overall effectiveness. Additionally, the compound’s physicochemical properties, such as solubility and stability, play a role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy and specificity. Understanding the factors that influence subcellular localization is essential for developing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine typically involves the cyclization of pyrazine derivatives. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the cyclization process. For example, the use of acetic acid and sodium acetate trihydrate at low temperatures has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[4,3-a]pyrazine core.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazolo[4,3-a]pyrazine N-oxides, while substitution reactions can yield various substituted derivatives with different functional groups .
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolo derivative with antiviral and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties: These compounds have shown potential as c-Met kinase inhibitors and exhibit significant anticancer activities.
Uniqueness
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a c-Met kinase inhibitor and its antibacterial properties make it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-8-1-4-15(5-2-8)9-10-14-13-7-16(10)6-3-12-9/h3,6-8H,1-2,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHOKYNIJIRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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